Bicyclo[2.1.1]hexane, 2-bromo- (9CI)
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Overview
Description
Bicyclo[211]hexane, 2-bromo-(9CI) is a unique compound characterized by its bicyclic structure, which consists of two fused cyclopropane rings This compound is part of the bicyclo[211]hexane family, known for their strained ring systems and interesting chemical properties
Mechanism of Action
Target of Action
Bicyclo[2.1.1]hexane, 2-bromo-(9CI) is a part of the valuable saturated bicyclic structures incorporated in newly developed bio-active compounds . These structures are playing an increasingly important role in pharmaceutical drug design . .
Mode of Action
The mode of action of Bicyclo[21It’s known that these types of structures can modulate and sometimes improve the solubility, activity, and conformational restriction of candidates . They offer new vector’s angle opportunities , which could potentially influence their interaction with targets.
Biochemical Pathways
The specific biochemical pathways affected by Bicyclo[21It’s known that these types of structures are used in the synthesis of saturated analogues of biorelevant trisubstituted benzenes , which could imply a role in related biochemical pathways.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Bicyclo[21The physicochemical properties of similar structures play a fundamental role in modulating these properties .
Result of Action
The specific molecular and cellular effects of Bicyclo[21It’s known that these types of structures are under intense investigation as building blocks for pharmaceutical drug design , which suggests they may have significant molecular and cellular effects.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of Bicyclo[21The synthesis of similar structures can be influenced by external factors such as light .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[2.1.1]hexane, 2-bromo-(9CI) typically involves photochemical reactions. One common method is the [2+2] cycloaddition of 1,5-dienes using a mercury lamp . This reaction forms the bicyclic structure, and subsequent bromination introduces the bromine atom at the 2-position. Another approach involves the use of Lewis acid-catalyzed formal cycloaddition between silyl enol ethers and bicyclo[1.1.0]butanes .
Industrial Production Methods
Industrial production of bicyclo[2.1.1]hexane, 2-bromo-(9CI) may involve scaling up the photochemical [2+2] cycloaddition process. the use of mercury lamps can be technically challenging and requires specialized equipment . Alternative methods, such as the Lewis acid-catalyzed cycloaddition, offer more scalable and efficient routes for industrial production .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.1.1]hexane, 2-bromo-(9CI) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids and reduction to form alkanes.
Cycloaddition Reactions: The strained ring system makes it a good candidate for cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of various substituted bicyclo[2.1.1]hexanes.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Scientific Research Applications
Bicyclo[2.1.1]hexane, 2-bromo-(9CI) has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: Known for its use as a bioisostere for para-substituted phenyl rings.
Bicyclo[2.2.0]hexane: Another strained bicyclic compound with different ring fusion and reactivity.
Uniqueness
Bicyclo[21Its ability to undergo various chemical transformations and its use as a building block in complex molecule synthesis make it a valuable compound in research and industry .
Properties
IUPAC Name |
2-bromobicyclo[2.1.1]hexane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Br/c7-6-3-4-1-5(6)2-4/h4-6H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBRHLYWEZJHFY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1C(C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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